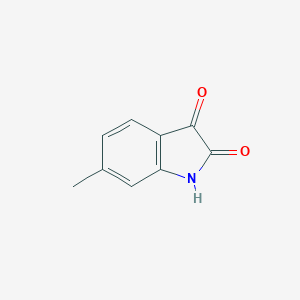

4-Methylisatin

描述

Structure

3D Structure

属性

IUPAC Name |

4-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDICASSDSSYKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-44-5 | |

| Record name | 4-Methylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylisatin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylisatin, a derivative of the versatile isatin scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and known biological activities. While specific quantitative biological data for this compound is limited in publicly available literature, this guide consolidates existing information and draws comparisons with closely related isatin derivatives to highlight its potential as a lead compound in drug discovery. Detailed experimental protocols for its synthesis and for the evaluation of its potential anticancer and antimicrobial activities are provided to facilitate further research.

Chemical Structure and Properties

This compound, also known as 4-methyl-1H-indole-2,3-dione, is an organic compound characterized by an indole core with a methyl group substituted at the 4-position of the aromatic ring. The presence of both a lactam and a ketone carbonyl group within the five-membered ring confers unique reactivity to the molecule.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is typically a yellow to orange crystalline solid with limited solubility in water but good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 150-154 °C | |

| Boiling Point | Approximately 339.6 °C at 760 mmHg | |

| Density | 1.607 g/cm³ | |

| Solubility | Soluble in ethanol and DMSO; sparingly soluble in water.[1] | [1] |

| CAS Number | 1128-44-5 | [1] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

The most common and versatile method for the synthesis of isatin and its derivatives is the Sandmeyer synthesis. This two-step procedure involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is adapted from the general Sandmeyer isatin synthesis for substituted anilines.

Step 1: Synthesis of N-(3-methylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide intermediate)

-

In a 1 L round-bottom flask, dissolve chloral hydrate (0.1 mol, 16.5 g) in 250 mL of water.

-

To this solution, add crystallized sodium sulfate (260 g).

-

In a separate beaker, prepare a solution of 3-methylaniline (0.1 mol, 10.7 g) in 60 mL of water containing concentrated hydrochloric acid (0.12 mol, 10.2 mL).

-

Add the 3-methylaniline solution to the chloral hydrate solution.

-

Finally, add a solution of hydroxylamine hydrochloride (0.32 mol, 22.0 g) in 100 mL of water.

-

Heat the mixture to a vigorous boil using a heating mantle. This should be achieved in approximately 40-45 minutes.

-

Maintain vigorous boiling for 1-2 minutes. The isonitrosoacetanilide intermediate will begin to crystallize.

-

Cool the reaction mixture in an ice bath to complete the crystallization.

-

Collect the precipitate by vacuum filtration, wash with cold water, and air dry.

Step 2: Cyclization to this compound

-

In a 500 mL round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (65 mL, 120 g) to 50 °C.

-

Gradually add the dry N-(3-methylphenyl)-2-(hydroxyimino)acetamide (0.09 mol) from the previous step to the sulfuric acid, while maintaining the temperature between 60 °C and 70 °C. Use an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the solution to 80 °C and hold for 10 minutes to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and carefully pour it onto 800-1000 mL of crushed ice with stirring.

-

The this compound will precipitate as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Figure 2: Workflow for the Sandmeyer synthesis of this compound.

Biological Activities and Potential Applications

Isatin and its derivatives have been extensively studied for their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The biological profile of isatin derivatives is highly dependent on the nature and position of substituents on the indole ring.

Anticancer Activity

Table 2: Anticancer Activity of Selected Isatin Derivatives (for comparison)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | A549 (Lung) | 4-13 | [3] |

| HeLa (Cervical) | 4-13 | [3] | |

| HepG2 (Liver) | 4-13 | [3] | |

| Isatin-pyrrole derivative 6 | HepG2 (Liver) | 0.47 | [6] |

| Moxifloxacin-isatin hybrid | HepG2 (Liver) | 32-77 | [2] |

| MCF-7 (Breast) | 32-77 | [2] |

Note: This table provides data for other isatin derivatives to indicate the potential activity range of this class of compounds. Further experimental validation is required for this compound.

Antimicrobial Activity

Isatin derivatives have also been reported to possess significant antimicrobial activity against a range of bacteria and fungi.[7] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. As with anticancer activity, specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported. However, related chlorinated isatin derivatives have shown promising antimicrobial effects.

Table 3: Antimicrobial Activity of Selected Isatin Derivatives (for comparison)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-chloroisatin-3-(4′-chlorophenyl)semicarbazone | Gram-positive & Gram-negative bacteria | 78.12 - 5000 | |

| 6-chloroisatin-3-(4′-bromophenyl)semicarbazone | Gram-positive & Gram-negative bacteria | 78.12 - 5000 | |

| Organotin(IV) complexes of N-methylisatin | Gram-positive bacteria | Good activity | [8] |

Note: This table provides data for other isatin derivatives to indicate the potential activity range of this class of compounds. Further experimental validation is required for this compound.

Potential Signaling Pathway Modulation in Cancer

The anticancer effects of isatin derivatives are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways modulated by this compound have not been elucidated, studies on other isatin analogues suggest potential involvement of the PI3K/Akt and MAPK pathways.

Figure 3: Potential signaling pathways modulated by isatin derivatives in cancer cells.

Isatin derivatives have been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[4] By inhibiting this pathway, these compounds can lead to decreased cell growth and the induction of apoptosis. Similarly, the MAPK/ERK pathway, which is also crucial for cell proliferation, is another potential target for isatin derivatives.[2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis. The induction of apoptosis by isatin derivatives can also occur through the activation of caspases, key executioner enzymes in the apoptotic cascade.[3]

Experimental Protocols for Biological Evaluation

Protocol for MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48 or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Figure 4: Experimental workflow for the MTT assay.

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Grow the microbial strain (bacteria or fungi) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 10⁵ CFU/mL for bacteria).

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion

This compound is a promising heterocyclic compound with a chemical structure amenable to further derivatization. Based on the biological activities of related isatin derivatives, it holds potential as a scaffold for the development of novel anticancer and antimicrobial agents. This technical guide provides a foundation for researchers by summarizing its known properties and providing detailed experimental protocols for its synthesis and biological evaluation. Further studies are warranted to determine the specific quantitative biological activities of this compound and to elucidate its precise mechanisms of action, particularly its effects on key cellular signaling pathways.

References

- 1. CAS 1128-44-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scholar.its.ac.id [scholar.its.ac.id]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Antimicrobial and mutagenic properties of organotin(IV) complexes with isatin and N-alkylisatin bisthiocarbonohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Methylisatin

4-Methylisatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an indole derivative, is a heterocyclic compound of significant interest in medicinal and organic chemistry.[1] As a member of the isatin family, it serves as a versatile synthetic precursor for a wide array of more complex molecules and heterocyclic structures.[1] Isatin and its derivatives are known to exhibit a broad spectrum of biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The addition of a methyl group at the 4-position of the isatin core influences its electronic properties and reactivity, making it a valuable compound for further investigation and development in medicinal chemistry.[1] This technical guide provides an in-depth overview of the physical and chemical properties, spectroscopic data, experimental protocols, and known biological activities of this compound.

Physical and Chemical Properties

The fundamental are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methyl-1H-indole-2,3-dione | [1] |

| Synonyms | 4-Methylindole-2,3-dione, 4-Methylindoline-2,3-dione | [1] |

| CAS Number | 1128-44-5 | [1][3] |

| Molecular Formula | C₉H₇NO₂ | [1][3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Appearance | Yellow to orange crystalline solid; Pale beige to light brown solid | [1][3] |

| Melting Point | 150-154 °C | [3] |

| Boiling Point | Approx. 339.6°C at 760 mmHg | [3] |

| Density | 1.607 g/cm³ at 20°C | [3] |

| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO); slightly soluble in methanol and chloroform; insoluble in water. | [1][3] |

| Flash Point | 159.2°C | [3] |

| Vapor Pressure | 0.0000354 mmHg at 25°C | [3] |

| LogP | 2.95 | [3] |

Spectroscopic Data

While specific experimental spectral data for this compound is not consistently available in public databases, the following tables provide expected values based on its structure and data from closely related isomers, such as 7-Methylisatin.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11.0 | s (broad) | 1H | N-H (Amide) | Chemical shift can be variable and the peak may be broad due to hydrogen bonding. |

| ~7.5 - 7.0 | m | 3H | Ar-H | Aromatic protons appear as multiplets in the downfield region. |

| ~2.5 | s | 3H | -CH₃ (Methyl) | A characteristic singlet for the methyl group protons. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~184 | C=O (Ketone, C-2) | The two carbonyl carbons show distinct signals at the downfield end. |

| ~158 | C=O (Amide, C-3) | |

| ~150 | C-7a | Quaternary aromatic carbon. |

| ~140 - 110 | C-4, C-5, C-6, C-7 | Aromatic carbons. |

| ~115 | C-3a | Quaternary aromatic carbon. |

| ~20 | -CH₃ (Methyl) | Methyl carbon signal in the upfield region. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| ~3200 | N-H Stretch | Medium | Characteristic of the amide N-H bond; can be broad.[4] |

| ~3100-3000 | Aromatic C-H Stretch | Medium | Typical for sp² C-H stretching.[4] |

| ~2950-2850 | Aliphatic C-H Stretch | Medium | Corresponds to the C-H bonds of the methyl group.[4] |

| ~1740 | C=O Stretch (Ketone, C-3) | Strong | The two carbonyls give rise to strong, distinct absorption bands.[4] |

| ~1720 | C=O Stretch (Amide, C-2) | Strong | Position is sensitive to the molecular environment.[4] |

| ~1610, ~1470 | C=C Stretch (Aromatic) | Medium | Characteristic skeletal vibrations of the benzene ring.[4] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Fragment Ion | Relative Intensity | Notes |

| 161 | [M]⁺˙ | High | Molecular ion peak, confirming the molecular weight.[4] |

| 133 | [M - CO]⁺˙ | Medium | Loss of one carbonyl group. |

| 105 | [M - 2CO]⁺˙ | High | A major fragment from the loss of two carbonyl groups.[4] |

| 104 | [M - 2CO - H]⁺ | High | A significant fragment, likely from the loss of a hydrogen radical.[4] |

Experimental Protocols

Synthesis of this compound via Sandmeyer Synthesis

The Sandmeyer synthesis is a widely used method for the preparation of isatins from anilines.[5][6] The following is a generalized protocol for the synthesis of this compound starting from 3-methylaniline.

Step 1: Preparation of 2-(Hydroxyimino)-N-(3-methylphenyl)acetamide

-

In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water with warming.

-

Separately, prepare a solution of 3-methylaniline in water containing concentrated hydrochloric acid.

-

Add the 3-methylaniline solution to the chloral hydrate solution.

-

Finally, add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

-

Heat the mixture, which will form a thick paste, for approximately 1-2 hours.

-

Cool the mixture and filter to collect the crude 2-(hydroxyimino)-N-(3-methylphenyl)acetamide. Wash the product with water and dry.

Step 2: Cyclization to this compound

-

Carefully add the dried 2-(hydroxyimino)-N-(3-methylphenyl)acetamide in portions to pre-heated concentrated sulfuric acid (or methanesulfonic acid for improved solubility) with stirring, maintaining the temperature between 60-80°C.[5]

-

After the addition is complete, continue heating for a short period (e.g., 10-15 minutes).

-

Cool the reaction mixture and pour it onto crushed ice.

-

The this compound will precipitate as a solid.

-

Filter the precipitate, wash thoroughly with water, and dry to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like glacial acetic acid or by dissolving in a basic solution and re-precipitating with acid.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data for this compound.

4.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

4.2.2. IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle to create a fine, homogeneous powder. Press the powder into a thin, transparent pellet using a hydraulic press.[4]

-

Data Acquisition: Record a background spectrum of the empty sample compartment of an FT-IR spectrometer. Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4]

-

Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

4.2.3. Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a GC inlet if the compound is sufficiently volatile.[4]

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Biological Activities and Signaling Pathways

Isatin and its derivatives are a well-known class of compounds with a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[2] this compound, as a member of this family, is also recognized for its potential antimicrobial and anticancer activities.[1]

While specific signaling pathways for this compound are not extensively detailed in the literature, the anticancer activity of isatin derivatives is often attributed to their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.[7] These pathways can include the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physical and chemical properties. Its synthesis is accessible through established methods like the Sandmeyer synthesis. While specific experimental spectral data is sparse, its spectroscopic characteristics can be reliably predicted based on its structure and comparison with related isomers. The known biological activities of the isatin scaffold, particularly its anticancer potential, make this compound and its derivatives promising candidates for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to facilitate their work with this versatile molecule.

References

- 1. CAS 1128-44-5: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

4-Methylisatin (CAS: 1128-44-5): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Scaffold in Medicinal Chemistry

Introduction

4-Methylisatin, with the Chemical Abstracts Service (CAS) number 1128-44-5, is a synthetically versatile organic compound belonging to the isatin family. Isatins, which are indole-1H-2,3-diones, have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their wide range of biological activities. The presence of a methyl group at the 4-position of the isatin core influences its physicochemical properties and can modulate its biological efficacy and selectivity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and a review of its potential therapeutic applications, with a focus on its anticancer and antimicrobial activities.

Chemical and Physical Properties

This compound is a solid, typically appearing as an orange to brownish crystalline powder.[1] Its fundamental properties are summarized in the table below, providing essential information for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 1128-44-5 | [2] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | Orange to brownish crystalline powder | [1] |

| Melting Point | 187-190 °C | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and ethanol; sparingly soluble in water. | [2] |

| SMILES | CC1=CC=C2C(=C1)C(=O)C(=O)N2 | |

| InChI Key | KDICASSDSSYKMK-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The Sandmeyer isatin synthesis is a widely employed and classical method for the preparation of isatin and its derivatives. This two-step procedure begins with the synthesis of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by acid-catalyzed cyclization to yield the isatin core.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol outlines the synthesis of this compound starting from 3-methylaniline.

Step 1: Synthesis of N-(3-methylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide intermediate)

-

In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate (10 equivalents) in water.

-

To this solution, add a solution of 3-methylaniline (1 equivalent) in water containing hydrochloric acid (1.1 equivalents).

-

Finally, add an aqueous solution of hydroxylamine hydrochloride (3 equivalents).

-

Heat the reaction mixture to a gentle boil for a few minutes. Upon cooling, the isonitrosoacetanilide intermediate will precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry thoroughly.

Step 2: Cyclization to this compound

-

Carefully add the dried N-(3-methylphenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid (a suitable amount to ensure proper stirring) at a temperature maintained between 60-70°C.

-

After the addition is complete, heat the mixture to 80-90°C for a short period to complete the cyclization.

-

Pour the reaction mixture onto crushed ice, which will cause the this compound to precipitate.

-

Collect the crude product by filtration, wash with water until the washings are neutral, and then dry.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Biological Activities and Potential Applications

The isatin scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of pharmacological activities. While specific data for this compound is limited in publicly available literature, the activities of closely related isatin derivatives provide strong indications of its potential.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. These include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. For instance, various substituted isatins have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and other kinases implicated in cancer progression.[3][4]

While specific IC₅₀ values for this compound against various cancer cell lines are not widely reported, the isatin class of compounds has shown promise. For example, certain isatin-based compounds have exhibited IC₅₀ values in the low micromolar range against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).[5][6][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

References

- 1. prepchem.com [prepchem.com]

- 2. CAS 1128-44-5: this compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-Methylisatin molecular weight and formula

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for 4-Methylisatin (CAS RN: 1128-44-5), a versatile intermediate compound used in the synthesis of pharmaceuticals and other bioactive molecules.[1] The information is presented to support research and development activities.

Chemical Properties

This compound, also known as 4-methyl-1H-indole-2,3-dione, is a derivative of isatin.[2] It is a solid, often appearing as a pale beige to light brown or orange powder.[1][2]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 1128-44-5 |

Data sourced from multiple chemical suppliers and databases.[1][2][3]

Logical Relationship: Structure and Identity

The following diagram illustrates the relationship between the common name, molecular formula, and unique chemical identifier (CAS Number) for this compound.

Caption: Core identifiers for this compound.

References

Solubility of 4-Methylisatin in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methylisatin, a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Understanding the solubility of this compound is critical for its application in medicinal chemistry, process development, and formulation. This document compiles available solubility data, presents detailed experimental protocols for its determination, and illustrates relevant workflows.

Core Concepts and Solubility Profile

This compound (CAS No: 1128-44-5) is a derivative of isatin, featuring a methyl group at the 4-position of the indole ring.[1] This substitution influences its physicochemical properties, including its solubility in various organic solvents. Generally, this compound is a yellow to orange crystalline solid.[1]

While extensive quantitative solubility data for this compound is not widely published, qualitative assessments indicate that it is notably soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1] It exhibits slight solubility in chloroform and methanol and is considered insoluble in water.[2] The presence of the methyl group is expected to slightly increase its lipophilicity compared to its parent compound, isatin, which may result in a modest decrease in solubility in highly polar solvents and an increase in less polar organic solvents.

For comparative purposes, the following tables summarize the available qualitative solubility information for this compound and quantitative data for the related compounds, isatin and 5-Methylisatin. This information can serve as a valuable starting point for solvent selection in synthesis, purification, and formulation development.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Notably Soluble | [1] |

| Ethanol | Notably Soluble | [1] |

| Chloroform | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Water | Insoluble | [2] |

Table 2: Quantitative Solubility of Isatin and 5-Methylisatin in Various Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Isatin | Dichloromethane | 25 | Mole Fraction: 0.00512 | [3] |

| Isatin | Toluene | 25 | Mole Fraction: 0.00291 | [3] |

| Isatin | Acetone | 25 | Mole Fraction: 0.00201 | [3] |

| Isatin | Ethyl Acetate | 25 | Mole Fraction: 0.00715 | [3] |

| Isatin | 1,4-Dioxane | 25 | Mole Fraction: 0.00289 | [3] |

| Isatin | N,N-Dimethylformamide (DMF) | 25 | Mole Fraction: 0.00782 | [3] |

| Isatin | Tetrahydrofuran (THF) | 25 | Mole Fraction: 0.00491 | [3] |

| Isatin | Acetonitrile | 25 | Mole Fraction: 0.00618 | [3] |

| 5-Methylisatin | Methanol | Not Specified | 25 mg/mL |

Experimental Protocol: Determination of this compound Solubility using the Isothermal Shake-Flask Method and Gravimetric Analysis

This protocol details a reliable and widely used method for determining the equilibrium solubility of this compound in an organic solvent.

Objective: To accurately measure the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity, >98%)[2]

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Constant temperature water bath or incubator with shaker

-

Analytical balance (readability ±0.1 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

-

Spatula and weighing paper

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Pipette a known volume (e.g., 10 mL) of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[4]

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

For finer particles, centrifugation of the vial can be performed to ensure complete separation of the solid and liquid phases.[4]

-

-

Sample Withdrawal and Analysis (Gravimetric Method):

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish or watch glass.

-

Record the exact mass of the empty container.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent is completely evaporated, place the container with the dried residue in a desiccator to cool to room temperature.

-

Weigh the container with the dried this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty container from the final mass of the container with the residue.

-

The solubility can be expressed in various units:

-

g/L: (mass of residue in g / volume of supernatant withdrawn in L)

-

mg/mL: (mass of residue in mg / volume of supernatant withdrawn in mL)

-

mol/L (Molarity): (mass of residue in g / (Molecular Weight of this compound * volume of supernatant withdrawn in L))

-

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

References

Spectroscopic Characterization of 4-Methylisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methylisatin (C₉H₇NO₂), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Due to its potential biological activities, including antimicrobial and anticancer properties, a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial.[1][2] This document outlines the expected spectroscopic data based on known chemical principles and data from closely related isomers, provides detailed experimental protocols for its characterization, and visualizes the analytical workflow.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11.0 | Broad Singlet | 1H | N-H | The chemical shift of the N-H proton is variable and can be affected by solvent and concentration. |

| ~7.4-7.6 | Multiplet | 1H | Ar-H | Aromatic proton on the benzene ring. |

| ~7.0-7.2 | Multiplet | 2H | Ar-H | Aromatic protons on the benzene ring. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl group protons are expected to appear as a singlet in the upfield region. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| ~184 | Quaternary | C=O (Ketone) | The C-3 carbonyl carbon typically appears at a lower field. |

| ~159 | Quaternary | C=O (Amide) | The C-2 amide carbonyl carbon. |

| ~150 | Quaternary | Ar-C | Aromatic quaternary carbon. |

| ~138 | Tertiary | Ar-CH | Aromatic methine carbon. |

| ~125 | Tertiary | Ar-CH | Aromatic methine carbon. |

| ~122 | Tertiary | Ar-CH | Aromatic methine carbon. |

| ~118 | Quaternary | Ar-C | Aromatic quaternary carbon. |

| ~115 | Quaternary | Ar-C | Aromatic quaternary carbon. |

| ~20 | Primary | -CH₃ | Methyl carbon, typically in the upfield region. |

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| ~3200 | N-H Stretch | Medium, Broad | Characteristic of the amide N-H group; broadening due to hydrogen bonding. |

| ~3100-3000 | Aromatic C-H Stretch | Medium | Typical for sp² C-H bonds. |

| ~2950-2850 | Aliphatic C-H Stretch | Medium | Corresponds to the methyl group C-H bonds. |

| ~1740 | C=O Stretch (Ketone) | Strong | The C-3 carbonyl group. |

| ~1720 | C=O Stretch (Amide) | Strong | The C-2 amide carbonyl group. |

| ~1610, ~1470 | C=C Stretch (Aromatic) | Medium | Skeletal vibrations of the benzene ring. |

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

Solvent: Methanol

| λmax (nm) | Transition | Notes |

| ~250-260 | π → π | Associated with the aromatic system. |

| ~290-310 | π → π | Associated with the conjugated system including the carbonyl groups. |

| ~400-420 | n → π* | A weaker absorption band at longer wavelength, characteristic of the dicarbonyl system. |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Relative Abundance | Notes |

| 161 | [M]⁺˙ | High | Molecular ion peak, confirming the molecular weight of 161.16 g/mol . |

| 133 | [M - CO]⁺˙ | High | Loss of a carbonyl group. |

| 105 | [M - 2CO]⁺˙ | High | Loss of both carbonyl groups, often a prominent fragment for isatins. |

| 77 | [C₆H₅]⁺ | Medium | Represents the phenyl fragment. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for quaternary carbons.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups in this compound.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol or ethanol).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10⁻⁵ M.

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill the other cuvette with the this compound solution.

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-600 nm.

Data Analysis:

-

The spectrum is plotted as absorbance versus wavelength (nm).

-

Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

-

Introduce a small amount of the solid this compound sample into the ion source via a direct insertion probe.

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion.

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺˙) to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized or isolated compound such as this compound.

This comprehensive guide provides a foundational understanding of the spectroscopic properties of this compound, essential for its identification, purity assessment, and further investigation in various scientific and developmental contexts.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Methylisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Methylisatin (7-methyl-1H-indole-2,3-dione). 7-Methylisatin is a key heterocyclic compound, and a thorough understanding of its structural characterization by NMR is essential for its application in medicinal chemistry and drug development. This document presents detailed ¹H and ¹³C NMR data, experimental protocols, and a structural visualization to aid in research and development.

¹H and ¹³C NMR Spectral Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for 7-Methylisatin. The data is compiled from typical values observed for 7-Methylisatin and its close analogs, providing a reliable reference for spectral interpretation.[1][2] The spectra are generally recorded in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data for 7-Methylisatin

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | ~11.0 | Singlet (broad) | 1H | N/A |

| Aromatic-H (H4, H5, H6) | ~7.0 - 7.5 | Multiplet | 3H | See notes |

| Methyl-H (7-CH₃) | ~2.5 | Singlet | 3H | N/A |

| Note: The aromatic protons (H4, H5, and H6) typically appear as a complex multiplet due to spin-spin coupling. The exact chemical shifts and coupling constants can be determined through spectral simulation or advanced 2D NMR techniques. |

¹³C NMR Data for 7-Methylisatin

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C2) | ~184 |

| C=O (C3) | ~158 |

| C7a | ~151 |

| Aromatic C (C4, C5, C6, C7) | ~110 - 138 |

| C3a | ~118 |

| Methyl C (7-CH₃) | ~18 |

Experimental Protocols for NMR Analysis

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed protocol for the ¹H and ¹³C NMR analysis of 7-Methylisatin.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 7-Methylisatin.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

NMR Spectrometer Setup and Data Acquisition

A standard NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is suitable for the analysis of 7-Methylisatin.[1]

¹H NMR Acquisition:

-

Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Spectral Width: Set a spectral width of approximately -2 to 12 ppm.

-

Number of Scans: Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired data using Fourier transformation, phase correction, and baseline correction.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Acquisition:

-

Experiment: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Spectral Width: Set a spectral width of approximately 0 to 200 ppm.

-

Number of Scans: A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H spectrum.

-

Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[1]

Structural Visualization and NMR Assignment

To facilitate the correlation of the NMR data with the molecular structure, the chemical structure of 7-Methylisatin with atom numbering is provided below.

Caption: Chemical structure of 7-Methylisatin with atom numbering for NMR assignments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 7-Methylisatin.

References

The Pervasive Presence of Isatin Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a heterocyclic compound first identified in 1841, and its derivatives are not merely synthetic constructs but are, in fact, widespread throughout the natural world.[1][2] These endogenous and exogenous molecules have been isolated from a diverse array of sources, including higher plants, fungi, bacteria, and marine organisms.[3][4] The inherent biological activity of the isatin scaffold has made it a focal point for drug discovery, with naturally occurring derivatives often serving as the inspiration for novel therapeutic agents. This technical guide provides a comprehensive overview of the natural occurrence of isatin derivatives, detailing their sources, abundance, methods of isolation, and the intricate signaling pathways they modulate.

Data Presentation: Quantitative Occurrence of Isatin Derivatives in Natural Sources

The following tables summarize the quantitative data available on the presence of isatin and its derivatives in various natural sources. It is important to note that yields and concentrations can vary significantly based on the specific species, geographical location, season of collection, and the extraction and purification methodologies employed.

| Natural Source | Derivative | Part Used | Extraction Solvent(s) | Reported Yield/Concentration | Reference(s) |

| Couroupita guianensis Aubl. (Cannonball Tree) | Isatin | Flowers | Chloroform, Dichloromethane | 3 mg from 250 g dry powder | [5] |

| Indirubin | Fruit | Chloroform | 0.0918% | [6] | |

| Melochia tomentosa L. | Melosatin A, B, C, D | Roots | Not specified in detail | Not quantified in initial isolation | [7][8] |

| Dicathais orbita (Marine Mollusc) | 6-Bromoisatin | Hypobranchial Gland | Methanol, Ethanol, Chloroform | 0.014 mg/mL (Limit of Quantification) in extracts | [9] |

Further research is required to establish more extensive quantitative data across a broader range of species.

Experimental Protocols: Isolation and Purification of Natural Isatin Derivatives

The isolation of isatin derivatives from their natural matrices typically involves a series of extraction and chromatographic steps. The following protocols are generalized representations based on published literature and should be optimized for specific applications.

General Experimental Workflow for Natural Product Isolation

A general workflow for the isolation and purification of isatin derivatives from natural sources is depicted below. This process begins with the preparation of the biological material, followed by extraction, and a series of chromatographic separations to yield the pure compound.

Caption: A generalized workflow for the isolation of natural isatin derivatives.

Protocol 1: Isolation of Isatin from Couroupita guianensis Flowers

This protocol is based on the method described by Premanathan et al. (2012).[5]

1. Plant Material Preparation:

-

Collect fresh flowers of Couroupita guianensis.

-

Shade-dry the flowers until they are brittle and then grind them into a fine powder.

2. Extraction:

-

Extract 250 g of the dried flower powder with chloroform using a Soxhlet extractor for 24 hours.

-

Concentrate the chloroform extract under reduced pressure using a rotary evaporator to obtain a crude residue.

3. Initial Purification:

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Pass the solution through a short column of silica gel (60-120 mesh) to remove pigments and highly polar impurities.

4. Column Chromatography:

-

Concentrate the resulting solution and load it onto a silica gel column (5 x 50 cm, 60-120 mesh).

-

Elute the column with dichloromethane, gradually increasing the polarity by adding small increments of methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol 98:2).

5. Isolation and Characterization:

-

Combine the fractions containing the compound of interest (identified by its characteristic orange-red spot on the TLC plate).

-

Evaporate the solvent to yield the purified isatin.

-

Confirm the identity and purity of the isolated isatin using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and by comparing its melting point to the literature value (203°C).

Protocol 2: Extraction and Quantification of 6-Bromoisatin from Dicathais orbita

This protocol is adapted from the validated HPLC-MS method described by Es-Smaili et al. (2016) for the analysis of secondary metabolites from the hypobranchial gland of Dicathais orbita.[8]

1. Sample Collection and Preparation:

-

Excise the hypobranchial gland from freshly collected Dicathais orbita.

-

Weigh the wet tissue.

2. Extraction:

-

Homogenize the tissue in a suitable solvent. Alcoholic solvents like methanol or ethanol are effective for extracting a broad range of precursors, while chloroform is more suitable for intermediate precursors like 6-bromoisatin.

-

Centrifuge the homogenate and collect the supernatant.

3. HPLC-MS Analysis:

-

HPLC System: A high-performance liquid chromatograph coupled with a diode array detector (DAD) and a mass spectrometer (MS).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1 mL/min.

-

Detection: DAD detection at a suitable wavelength for 6-bromoisatin (e.g., 254 nm) and MS detection in both positive and negative ion modes.

-

Quantification: Prepare a standard curve using a purified 6-bromoisatin standard. The concentration of 6-bromoisatin in the extract is determined by comparing its peak area to the standard curve. The limit of quantification for 6-bromoisatin has been reported to be 0.014 mg/mL in extracts.[9]

Signaling Pathways Modulated by Isatin Derivatives

Naturally occurring and synthetic isatin derivatives exhibit a wide range of biological activities, most notably anticancer effects.[10] These effects are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of the critical pathways targeted by isatin derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

Isatin derivatives are known to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. By blocking this pathway, they can suppress the formation of new blood vessels that tumors need to grow and metastasize.

Caption: Inhibition of the VEGFR-2 signaling pathway by isatin derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many isatin derivatives exert their anticancer effects by inhibiting components of this pathway.[11]

Caption: Isatin derivatives inhibit the PI3K/AKT/mTOR signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Isatin derivatives can interfere with this pathway to induce cancer cell death.[11]

Caption: Modulation of the MAPK signaling pathway by isatin derivatives.

Conclusion

The natural world is a rich reservoir of isatin derivatives, offering a vast chemical diversity for exploration in drug discovery and development. From the flowers of the Cannonball Tree to the depths of the ocean in marine molluscs, these compounds have demonstrated significant biological activities. The ability to isolate and characterize these natural products, coupled with a deep understanding of the molecular signaling pathways they influence, provides a powerful platform for the rational design of new and effective therapeutic agents. This guide serves as a foundational resource for researchers dedicated to unlocking the full potential of these remarkable natural compounds. Further research into the quantitative analysis of these derivatives in a wider range of organisms and the elucidation of more detailed experimental protocols will undoubtedly accelerate progress in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural Product Research in the Australian Marine Invertebrate Dicathais orbita - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Step-Economic Total Synthesis of Melosatin A from Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melosatin D: A New Isatin Alkaloid from Melochia tomentosa Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Isatin Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on its Biological Significance

Executive Summary: Isatin (1H-indole-2,3-dione) is a versatile, naturally occurring heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] First isolated in 1841, this indole derivative possesses a unique and reactive chemical structure, making it a privileged starting point for the synthesis of a diverse array of pharmacologically active molecules.[3][4] Isatin and its derivatives exhibit a remarkably broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective properties.[5][6] Their ability to interact with a multitude of biological targets, such as kinases, caspases, and microbial enzymes, underscores their therapeutic potential.[3][7] This technical guide provides a comprehensive overview of the biological significance of the isatin scaffold, detailing its mechanisms of action, summarizing key quantitative data, outlining relevant experimental protocols, and illustrating critical pathways and relationships to support ongoing research and drug development efforts.

Introduction to the Isatin Scaffold

Isatin is an endogenous compound found in various plants, such as those of the Isatis genus, and has also been identified in mammalian tissues and fluids as a metabolite of tryptophan or epinephrine.[2][8] Its core structure consists of a benzene ring fused to a five-membered pyrrole ring, featuring two carbonyl groups at the C2 and C3 positions.[9] This arrangement, particularly the reactive C3-keto group, allows for facile chemical modifications at multiple positions (the N1-position, the C3-carbonyl, and the C5/C7 positions on the aromatic ring), enabling the generation of large libraries of derivatives with tailored biological activities.[1][5] This structural versatility is central to its status as a "privileged scaffold" in drug design.[6][10]

A Spectrum of Biological Activities

The isatin core is a constituent of numerous synthetic and natural compounds that demonstrate a wide range of pharmacological effects.

Anticancer Activity

The isatin scaffold is exceptionally useful for developing new anticancer agents, with several isatin-based molecules currently in clinical use or trials.[8] Derivatives have shown potent antiproliferative activity against a variety of cancer cell lines, including breast, colon, liver, lung, and prostate cancer.[7][11] The anticancer mechanisms are diverse and often involve the modulation of key oncogenic signaling pathways.[7][12]

Key mechanisms include:

-

Kinase Inhibition: Many isatin derivatives function as inhibitors of crucial protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[5][7][12]

-

Induction of Apoptosis: Isatin compounds can trigger programmed cell death (apoptosis) by activating caspases (caspase-3 and -9), generating reactive oxygen species (ROS), and modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins.[7][13]

-

Tubulin Polymerization Inhibition: Certain isatin hybrids, such as those linked to coumarin, can inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and leading to cell death.[12]

Antimicrobial Activity

Isatin derivatives have demonstrated significant efficacy against a broad range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[9][14][15] This makes them promising candidates for combating the growing threat of antimicrobial resistance.[15][16]

-

Antibacterial Action: The antibacterial effects are often attributed to the inhibition of essential bacterial enzymes. For instance, some derivatives are potent inhibitors of peptidoglycan glycosyltransferase (PGT), an enzyme critical for bacterial cell wall synthesis.[17] They have shown activity against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[16][17]

-

Antifungal Properties: Isatin has been shown to inhibit the growth and biofilm formation of fungal pathogens like Candida albicans.[1]

-

Antitubercular Potential: The scaffold has been explored for developing agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][8]

Antiviral Activity

Suitably functionalized isatin compounds have exhibited remarkable and broad-spectrum antiviral properties for over fifty years.[18][19] They have been investigated as potential therapies for infections caused by various viruses.

-

Anti-HIV Activity: Isatin derivatives, including thiosemicarbazones and Mannich bases, have been shown to inhibit HIV-1 and HIV-2 strains, with some acting as inhibitors of the viral enzyme reverse transcriptase.[4][19][20]

-

Activity Against Other Viruses: The scaffold has been evaluated against a range of other viruses, including Herpes Simplex Virus 1 (HSV-1), influenza (H1N1), and coronaviruses like SARS-CoV-2.[18][19][20] The mechanism often involves the inhibition of key viral enzymes such as proteases.[6]

Neuroprotective and Neuromodulatory Effects

Isatin is an endogenous molecule in the mammalian brain and has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases.[21][22]

Its mechanism of action is multifaceted and includes:

-

Monoamine Oxidase (MAO) Inhibition: Isatin is a known reversible inhibitor of MAO-A and MAO-B, enzymes that metabolize neurotransmitters.[23] This inhibitory action can increase neurotransmitter levels, which is a therapeutic strategy for conditions like Parkinson's disease.

-

Interaction with Isatin-Binding Proteins: Isatin binds to a diverse set of proteins in the brain, altering their function and downstream signaling cascades, which may interrupt pathological processes in neurodegeneration.[21]

-

Anti-neuroinflammatory Activity: Certain derivatives can reduce the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and nitric oxide from activated microglia cells, suggesting a role in mitigating neuroinflammation.[22]

Mechanisms of Action & Key Signaling Pathways

The diverse biological effects of isatin derivatives stem from their ability to interact with and modulate multiple molecular targets and signaling pathways.

Anticancer Signaling Pathway Inhibition

A primary mechanism for the anticancer effect of isatin derivatives is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR. This blockade disrupts downstream signaling cascades critical for cancer cell proliferation, survival, and angiogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]

- 4. biomedres.us [biomedres.us]

- 5. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | MDPI [mdpi.com]

- 6. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isatin: A Scaffold with Immense Biodiversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 13. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rational structural modification of the isatin scaffold to develop new and potent antimicrobial agents targeting bacterial peptidoglycan glycosyltrans ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02119B [pubs.rsc.org]

- 18. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Toxicological Profile of 4-Methylisatin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive toxicological profile of 4-Methylisatin. However, based on a thorough review of publicly available scientific literature and toxicology databases, there is a significant lack of specific toxicological data for this particular compound. To provide a helpful resource, this guide includes information on the parent compound, Isatin, and its other isomers where data is available. It is crucial to note that the toxicological properties of these related compounds may not be representative of this compound. All data presented herein should be interpreted with this significant limitation in mind.

Introduction to this compound

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 1128-44-5 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | Pale beige to light brown solid | [2] |

| Melting Point | 150-154 °C | [2] |

| Boiling Point | Approximately 339.6°C at 760 mmHg | [2] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol; insoluble in water. | [2] |

Toxicological Data of Related Compounds

Due to the absence of specific data for this compound, this section summarizes the available toxicological information for the parent compound, Isatin, and two of its isomers, N-Methylisatin and 5-Methylisatin.

Isatin (Parent Compound)

Isatin (1H-indole-2,3-dione) has been investigated for its genotoxic and mutagenic potential. The effects are reported to be dependent on the dose and duration of exposure.[3][4]

Acute Toxicity:

| Compound | Test Organism | Route of Administration | LD₅₀ | Reference |

| Isatin | Rat | Oral | > 2000 mg/kg | [5] |

| Isatin | Mouse | Not Specified | 1 g/kg (preliminary test) | [3] |

Genotoxicity and Mutagenicity:

A study on the in vivo effects of isatin in mice showed that:

-

Acute treatment with doses of 50, 100, and 150 mg/kg body weight did not induce alterations in DNA migration (comet assay) or mutagenic effects (micronucleus test).[3]

-

Repeated administration for 14 days at the highest dose (150 mg/kg) resulted in DNA damage, leading to the formation of micronuclei in bone marrow and peripheral blood cells.[3][4]

This suggests that while single, lower doses may not be genotoxic, prolonged exposure to higher concentrations of isatin could have mutagenic effects.[3][4]

N-Methylisatin

N-Methylisatin (1-Methylisatin) has some available acute toxicity data and hazard classifications.

Acute Toxicity:

| Compound | Test Organism | Route of Administration | LD₅₀ | Effect | Reference |

| N-Methylisatin | Mouse | Intraperitoneal | 685 mg/kg | Respiratory stimulation | [6] |

Hazard Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Methylisatin is classified as:

-

Acute toxicity, oral (Danger): Toxic if swallowed.[7]

-

Skin corrosion/irritation (Warning): Causes skin irritation.[7][8]

-

Serious eye damage/eye irritation (Danger/Warning): Causes serious eye damage or irritation.[7][8]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[7][8]

5-Methylisatin

For 5-Methylisatin, the available information is primarily from hazard classifications.

Hazard Information:

The GHS classification for 5-Methylisatin indicates the following potential hazards:

-

Skin corrosion/irritation (Warning): Causes skin irritation.[9]

-

Serious eye damage/eye irritation (Warning): Causes serious eye irritation.[9]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[9]

Experimental Protocols